1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene

Chiral Amine Synthesis Enantioselective Reduction Stearoyl-CoA Desaturase Inhibition

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene (CAS 748183-59-7) is a chiral, non-racemic, aliphatic nitro compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol. It is the (S)-enantiomer of 1-methoxy-4-(1-nitropropan-2-yl)benzene, characterized by a single stereogenic center at the carbon alpha to the nitro group, and is cataloged under PubChem CID 12164598.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 748183-59-7
Cat. No. B12535061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene
CAS748183-59-7
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C[N+](=O)[O-])C1=CC=C(C=C1)OC
InChIInChI=1S/C10H13NO3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3/t8-/m1/s1
InChIKeyBEOYRBKGUBNXIT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene (CAS 748183-59-7): Chiral Nitroalkane Intermediate for Enantioselective Synthesis


1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene (CAS 748183-59-7) is a chiral, non-racemic, aliphatic nitro compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol [1]. It is the (S)-enantiomer of 1-methoxy-4-(1-nitropropan-2-yl)benzene, characterized by a single stereogenic center at the carbon alpha to the nitro group, and is cataloged under PubChem CID 12164598 [2]. This compound serves primarily as a key chiral building block in medicinal chemistry, enabling the enantioselective synthesis of downstream pharmacologically active amines [3].

Why the (S)-Enantiomer of 1-Methoxy-4-(1-nitropropan-2-yl)benzene Cannot Be Replaced by Racemic or Achiral Analogs


For stereochemically-driven synthetic applications, the (S)-enantiomer (CAS 748183-59-7) is not functionally equivalent to the racemic mixture (CAS 70360-85-9 or 29865-49-4) or the (R)-enantiomer. The nitro group in this compound is a direct precursor to a chiral primary amine, and the absolute configuration at the C2 position is preserved during reduction [1]. In the documented reduction of the racemic analog to 2-(4-methoxyphenyl)propan-1-amine—a known pharmacophore for stearoyl-CoA desaturase inhibition—the resulting amine remains a racemate unless a chiral starting material is employed [2]. Therefore, procurement of the enantiopure (S)-form is mandatory for any program requiring defined stereochemistry in the final active pharmaceutical ingredient (API) or probe molecule, as diastereomeric and enantiomeric impurities can confound structure-activity relationship (SAR) studies and regulatory filings [3].

Quantitative Differentiation Evidence for 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene (748183-59-7)


Enantiomeric Purity Enables Defined Stereochemical Outcome in Chiral Amine Synthesis

The (S)-enantiomer provides a single, defined stereoisomer as starting material. While explicit vendor Certificate of Analysis data for this specific CAS number is not publicly aggregated, the compound's catalog designation as the (2S)-isomer with a defined InChIKey (BEOYRBKGUBNXIT-MRVPVSSYSA-N) confirms its identity as the single (S)-enantiomer [1]. In contrast, the racemic mixture (CAS 70360-85-9) yields a 50:50 mixture of enantiomers, which, upon reduction to 2-(4-methoxyphenyl)propan-1-amine, produces a racemic product unsuitable for chiral drug development [2]. The reduction of the racemic form proceeds with a reported yield of 69% using Pd/C under H₂, but the product stereochemistry is uncontrolled [2].

Chiral Amine Synthesis Enantioselective Reduction Stearoyl-CoA Desaturase Inhibition

Validated Synthetic Utility as a Direct Precursor to Pharmacologically Relevant Chiral Amines

The racemic analog (CAS 70360-85-9) has been explicitly documented as a synthetic precursor to 2-(4-methoxyphenyl)propan-1-amine, identified as an activator of cytochrome P450 4F11, which is a stearoyl-CoA desaturase [1]. The reduction proceeds with 69% yield under standard hydrogenation conditions (Pd/C, H₂, EtOAc, 4 h) [1]. The (S)-enantiomer (748183-59-7) would, under analogous conditions, yield the enantiopure (S)-amine, a critical distinction for any program where the chiral center is part of the pharmacophore. No comparable synthetic route to the enantiopure amine has been reported starting from the (R)-enantiomer or racemic mixture without chiral resolution steps.

Stearoyl-CoA Desaturase Cytochrome P450 Chiral Intermediate

Physicochemical Differentiation from the Corresponding Nitroalkene Analog

The fully saturated nitroalkane 1-methoxy-4-[(2S)-1-nitropropan-2-yl]benzene is chemically distinct from the corresponding nitroalkene, 1-(4-methoxyphenyl)-2-nitropropene (CAS 37629-51-9). The nitroalkene is an α,β-unsaturated nitro compound prone to Michael addition and electrophilic reactions, while the nitroalkane is a saturated aliphatic nitro compound with different reactivity, stability, and toxicological profile [1]. Computed XLogP3 for the target compound is 2.5, whereas the nitroalkene has a molecular weight of 193.20 g/mol and a different LogP [2]. The electrochemical reduction behavior of β-methyl-β-nitrostyrene derivatives is strongly influenced by the C1–Cα torsion angle and conjugation, suggesting that saturation of the double bond in the nitroalkane will result in significantly different reduction potentials and metabolic stability [3].

Nitroalkane vs. Nitroalkene Reactivity Physicochemical Properties

Optimal Application Scenarios for 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene (748183-59-7)


Enantioselective Synthesis of (S)-2-(4-Methoxyphenyl)propan-1-amine for Stearoyl-CoA Desaturase Probe Development

Procurement of the (S)-enantiomer enables a direct, two-step synthesis of enantiopure (S)-2-(4-methoxyphenyl)propan-1-amine via nitro group reduction, bypassing the need for chiral resolution. The amine is a validated pharmacophore for cytochrome P450 4F11 activation and stearoyl-CoA desaturase modulation, making this intermediate valuable for metabolic disease target validation [1].

Chiral Building Block for Asymmetric Synthesis of Amphetamine-Derived CNS Probes

The (2S)-nitropropan-2-yl scaffold is structurally analogous to the key intermediate used in the synthesis of dextroamphetamine from (S)-(+)-(2-nitropropyl)benzene [2]. The 4-methoxy substituent provides a synthetic handle for further functionalization, making this compound a versatile entry point for the preparation of isotopically labeled or functionalized phenethylamine derivatives for neuroscience research [3].

Stereochemically-Defined Reference Standard for Chiral Analytical Method Development

With a defined InChIKey and SMILES containing stereodescriptors, 1-methoxy-4-[(2S)-1-nitropropan-2-yl]benzene can serve as an enantiopure reference standard for the development of chiral HPLC or SFC methods aimed at separating nitroalkane enantiomers, ensuring quality control in pharmaceutical intermediate production [3].

Electrochemical and Reactivity Studies of Saturated vs. Unsaturated Nitro Compounds

The compound's saturated aliphatic nitro group, in contrast to the extensively studied α,β-unsaturated nitroalkenes, provides a valuable comparator for structure-reactivity relationship studies. Its distinct electrochemical reduction profile, inferred from the behavior of β-methyl-β-nitrostyrene derivatives, makes it a useful substrate for investigating nitroreductase enzyme specificity and prodrug activation mechanisms [4].

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